2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile
Description
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a 4-chlorophenylamino group at the 2-position of the benzene ring.
Properties
IUPAC Name |
2-(4-chloroanilino)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-1-3-11(4-2-10)16-13-6-5-12(17(18)19)7-9(13)8-15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPILGPVACOGYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile typically involves the nitration of a suitable precursor, followed by amination. One common method involves the nitration of 2-chlorobenzonitrile to form 2-chloro-5-nitrobenzonitrile, which is then reacted with 4-chloroaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Reduction: The major product of reduction is 2-[(4-Chlorophenyl)amino]-5-aminobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies investigating its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Substituted Phenylamino Derivatives
These compounds retain the 5-nitrobenzonitrile core but vary in the substituents on the phenylamino group:
Key Differences :
Benzylamino Derivatives
These derivatives feature a benzyl group (-CH₂-C₆H₅) instead of a phenylamino substituent:
Key Differences :
- The benzyl group introduces steric bulk and lipophilicity, which may reduce aqueous solubility compared to phenylamino analogs.
Heterocyclic Amino Derivatives
Substituents incorporate heterocycles, altering electronic and steric profiles:
Key Differences :
Thioether Derivatives
Sulfur replaces the amino group, creating thioether linkages:
Key Differences :
- Thioether derivatives exhibit lower nucleophilicity and greater stability under acidic conditions compared to amines.
Azo-Linked Derivatives
Azo (-N=N-) groups introduce conjugation and color:
| Compound Name (Simplified) | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|
| 2-[[4-(Butyl(2-cyanoethyl)amino)phenyl]azo]-5-nitrobenzonitrile | N/A | Used as a dye intermediate; high purity (99%) |
Key Differences :
- Azo groups enable applications in dyes but may pose stability issues (e.g., reductive cleavage).
Biological Activity
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile, also known as a nitroaniline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H8ClN3O2. The structure features a chlorophenyl group and a nitro group, which are significant in determining its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been studied for its effectiveness against a range of microbial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the nitro group is thought to enhance its cytotoxicity against certain cancer cell lines.
- Enzyme Inhibition : Docking studies have shown that the compound interacts with specific enzymes, potentially acting as an inhibitor. For instance, it has been evaluated for its inhibitory effects on α-glucosidase and α-amylase, which are critical in carbohydrate metabolism .
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound may form hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, leading to inhibition. For example, studies indicate that the chlorophenyl moiety facilitates binding to enzyme sites due to its electron-withdrawing properties .
- Cellular Uptake : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability and therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure can significantly influence biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -CH3) | Increase potency against enzymes |
| Electron-withdrawing groups (e.g., -NO2) | Enhance cytotoxicity in cancer cells |
| Substitution pattern on the phenyl ring | Alters binding affinity and selectivity |
These findings highlight the importance of both electron density and spatial orientation in determining the compound's efficacy .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antidiabetic Potential : A study evaluated a series of nitrobenzamide derivatives, including those with structural similarities to this compound, demonstrating notable inhibitory effects on α-glucosidase and α-amylase, suggesting potential for diabetes management .
- Anticancer Research : Another investigation focused on nitroaniline derivatives revealed that compounds with similar substituents exhibited significant cytotoxicity against various cancer cell lines, implicating the nitro group as a crucial factor for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
